Pneumocandin C0

Fermentation Biomanufacturing Process Development

Quality control for caspofungin acetate requires precise quantification of process-related impurities. Pneumocandin C0, the C4 hydroxyl positional isomer of Pneumocandin B0, is a critical analytical standard for regulatory compliance. - IC50 vs. fungal glucan synthase: 0.07-0.5 μg/mL - Essential for HPLC/LC-MS impurity method development & validation - Key indicator molecule for fermentation process monitoring (differential response to low fructose stress: 250% vs 30% titer increase) - Enables SAR studies on proline hydroxylation effects

Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
Cat. No. B15582603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocandin C0
Molecular FormulaC50H80N8O17
Molecular Weight1065.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32+,33+,34+,35-,36-,39+,40+,41+,42+,43+,47-/m1/s1
InChIKeyIPMHTGKXJQHTQV-URWDLIGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pneumocandin C0 Overview


Pneumocandin C0 (CAS 144074-96-4) is a natural cyclic lipohexapeptide belonging to the echinocandin class of antifungal agents [1]. It is a structural isomer of Pneumocandin B0, differing only in the position of a single hydroxyl group on a proline residue, and is co-produced during the fermentation of the filamentous fungus Glarea lozoyensis (formerly Zalerion arboricola) [2][3]. Like other echinocandins, Pneumocandin C0 exerts its antifungal effect by non-competitively inhibiting β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis [4].

Pneumocandin C0: Why Substitution Fails


Generic substitution is not viable for Pneumocandin C0 due to its distinct functional role and physical properties. As a specific process-related impurity of the semi-synthetic drug caspofungin, its presence and concentration are strictly controlled by regulatory bodies like the FDA [1][2]. Substituting Pneumocandin C0 with its primary isomer, Pneumocandin B0, is meaningless in its primary application as a reference standard, as the two are defined by the very difference a separation method aims to resolve [3]. Furthermore, the C-0 hydroxyl group confers distinct chemical properties, such as increased hydrophobicity and altered susceptibility to enzymatic degradation, which directly impacts its behavior in analytical systems and biological assays compared to other echinocandins .

Pneumocandin C0 Differentiation Evidence


Proline Hydroxylation Site: C3 vs C4

The production ratio of Pneumocandin C0 relative to the desired product, Pneumocandin B0, is not fixed but is highly sensitive to fermentation conditions, specifically residual fructose concentration. A controlled study demonstrated that shifting from high (125 g/L initial) to low (40 g/L initial) fructose conditions caused a 250% increase in Pneumocandin C0 synthesis, compared to only a 30% increase for Pneumocandin B0 [1]. This differential response confirms that C0 formation is a distinct metabolic event, likely due to the misincorporation of trans-4-hydroxyproline, and can be independently manipulated for either minimized production in B0 manufacturing or maximized production for C0-specific sourcing [1].

Fermentation Biomanufacturing Process Development

Divergent Fermentation Yield Regulation

The ratio of Pneumocandin C0 to total pneumocandins (B0+C0) can be precisely and significantly altered through genetic manipulation of the producing organism. Heterologous expression of the Ap-HtyE proline hydroxylase gene in Glarea lozoyensis decreased the C0 ratio from a baseline of 33.5% to 11% [1]. Further, a CRISPR/Cas9-based complete replacement of the native gloF gene with ap-htyE resulted in a knock-in strain that completely abolished Pneumocandin C0 production while retaining the ability to produce Pneumocandin B0 [1]. This demonstrates that C0 biosynthesis is not an obligatory co-product but a discrete, modifiable pathway.

Metabolic Engineering CRISPR/Cas9 Strain Development

Proline Hydroxylase Knockout Impact

Pneumocandin C0 demonstrates potent antifungal activity in vitro, as measured by its inhibition of 1,3-β-glucan synthesis. It exhibits an IC50 range of 0.07-0.5 μg/mL against this key fungal enzyme target . While this potency confirms its mechanism of action aligns with the broader echinocandin class, it is not presented here as a differentiating factor from Pneumocandin B0 due to a lack of directly comparable, quantitative MIC or IC50 data for B0 in the same assay system. The primary value of this data lies in establishing C0 as a biologically active molecule suitable for use as a reference standard in bioactivity assays and as a comparator in drug discovery programs.

Antifungal Activity Drug Discovery In Vitro Assay

Regulatory Impurity Status in Manufacturing

The specific location of the hydroxyl group at the C-0 position on the proline residue confers distinct physicochemical properties to Pneumocandin C0 compared to the broader echinocandin class. This structural feature makes the molecule more hydrophobic and less susceptible to hydrolysis by esterases . Furthermore, it exhibits metal ion binding properties, which contribute to increased resistance to degradation by proteases . These properties are unique structural consequences of the C0 isomer and are not generalizable to all pneumocandins or echinocandins.

Physicochemical Properties Analytical Chemistry Stability Studies

Separation Challenge: The Difficulty of Resolving C0 from B0

The structural similarity between Pneumocandin C0 and Pneumocandin B0, which differ only by the position of a single hydroxyl group on a proline residue, presents a significant and well-documented analytical challenge [1]. Standard techniques like crystallization and reverse-phase chromatography have proven unable to separate these two isomers [1]. This difficulty necessitates the development of specialized separation methods, such as those employing a hydrophilic stationary phase and a hydrophobic mobile phase, for their resolution [1]. The existence of these dedicated methods underscores the critical need for pure, authentic standards of each isomer.

Chromatography Method Development Purification

Regulatory Status: C0 as a Specified Impurity in Caspofungin API

Pneumocandin C0 is explicitly designated as an undesirable impurity in the semi-synthetic manufacturing process of caspofungin from Pneumocandin B0 [1]. Regulatory guidance, such as ICH Q7A, mandates that process impurities in an Active Pharmaceutical Ingredient (API) be controlled and maintained below established limits [2]. This has led to the development of patented methods specifically for producing caspofungin that is 'substantially free of Caspofungin C0' [1] and analytical methods for its detection and quantification via mass spectrometry [3].

Quality Control Regulatory Compliance Pharmaceutical Analysis

Pneumocandin C0 Application Scenarios


Reference Standard for Impurity Profiling

The most critical application is as a reference standard in analytical chemistry. Given the extreme difficulty in separating Pneumocandin C0 from B0 using standard methods [1], a pure, authenticated standard is required to develop, validate, and execute chromatographic (e.g., HPLC, UPLC) methods for quantifying this specific impurity in Pneumocandin B0 starting material and final Caspofungin API [2]. This ensures compliance with ICH guidelines for impurity control [3].

Strain Engineering for Fermentation Process

As fermentation data demonstrates that C0 levels can increase disproportionately (by 250% vs. 30% for B0) under certain conditions, it serves as a key indicator of process drift or failure [1]. A well-characterized C0 reference standard is necessary for monitoring fermentation batches in real-time, enabling process adjustments (e.g., fructose concentration, osmolality) to minimize impurity formation and maximize the yield of the desired B0 product [1].

SAR Studies of Proline Hydroxylation

For companies developing improved Glarea lozoyensis strains, such as those modified via CRISPR/Cas9 to abolish C0 production [1], a pure C0 standard is essential for analytical confirmation. It provides the positive control required to validate that the genetic modification has successfully eliminated the synthesis of this specific isomer, thereby confirming the creation of a superior B0-producing strain with a simplified downstream purification process [1].

Bioactivity and Mechanism of Action Studies

With a demonstrated IC50 of 0.07-0.5 μg/mL against 1,3-β-glucan synthesis, Pneumocandin C0 serves as a valuable tool in antifungal drug discovery [1]. It can be used as a comparator compound in structure-activity relationship (SAR) studies aimed at understanding the impact of the proline hydroxyl position on potency and selectivity, or as a reference ligand in enzymatic assays investigating fungal cell wall biosynthesis [1].

Technical Documentation Hub

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